molecular formula C17H19N5O3 B5603680 5-{5-[1-(methoxyacetyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole

5-{5-[1-(methoxyacetyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole

Cat. No. B5603680
M. Wt: 341.4 g/mol
InChI Key: FPLDSRRZNPOWEK-UHFFFAOYSA-N
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Description

  • "5-{5-[1-(methoxyacetyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole" is a chemical compound belonging to the benzimidazole class, known for its diverse biological activities.

Synthesis Analysis

  • The synthesis of related benzimidazole derivatives often involves multi-step chemical reactions. For instance, compounds involving oxadiazole and piperazine derivatives have been synthesized through various methods, including condensation reactions and the use of specific reagents like Chloramin-T and sodium ethoxide (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

  • The molecular structure of benzimidazole derivatives, including those with oxadiazole and piperazine, has been determined using techniques like X-ray diffraction, as seen in the crystal structure studies of similar compounds (Kumara et al., 2017).

Chemical Reactions and Properties

  • Benzimidazole derivatives typically exhibit various chemical reactions due to their functional groups. For example, they can undergo reactions like esterification and condensation, forming different heterocyclic compounds (Salahuddin et al., 2014).

properties

IUPAC Name

1-[3-[3-(3H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-24-9-15(23)22-6-2-3-12(8-22)17-20-16(21-25-17)11-4-5-13-14(7-11)19-10-18-13/h4-5,7,10,12H,2-3,6,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLDSRRZNPOWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)C2=NC(=NO2)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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